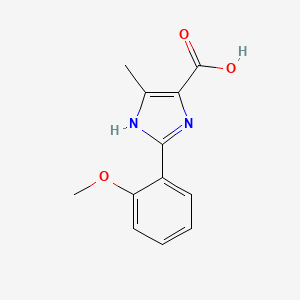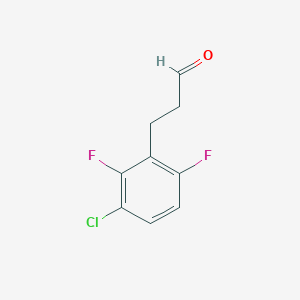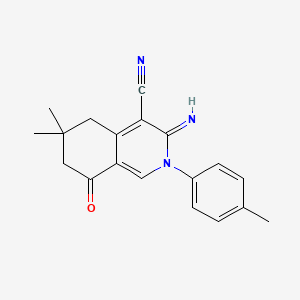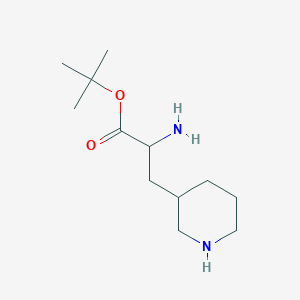![molecular formula C36H47Cl2N2O3PPdS B12447850 2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is a complex organometallic compound. It is known for its unique structure, which includes a palladium center coordinated with a biphenyl ligand and a phosphanyl group. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate typically involves the following steps:
Formation of the Biphenyl Ligand: The biphenyl ligand is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.
Introduction of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent.
Coordination with Palladium: The final step involves the coordination of the biphenyl ligand with a palladium precursor, such as palladium chloride, under specific conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and organometallic reagents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the products typically include coupled organic molecules with new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in various organic synthesis reactions, including Suzuki, Heck, and Stille cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate involves the coordination of the palladium center with the biphenyl ligand and the phosphanyl group. This coordination facilitates the activation of substrates and the formation of new bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound is similar in structure but lacks the palladium center.
JohnPhos: Another biaryl phosphine ligand used in similar catalytic applications.
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound with additional isopropyl groups.
Uniqueness
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is unique due to its specific coordination with palladium, which enhances its catalytic properties and makes it highly effective in cross-coupling reactions.
属性
分子式 |
C36H47Cl2N2O3PPdS |
|---|---|
分子量 |
796.1 g/mol |
IUPAC 名称 |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;dichloromethane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH2Cl2.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI 键 |
BQDCUYSNXYUGEL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)

![ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate](/img/structure/B12447803.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)

![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)

![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)



